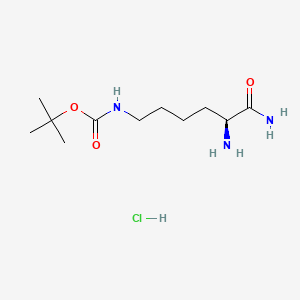

N-Boc-L-リシンアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Lys(boc)-NH2 hcl, also known as Nepsilon-Boc-L-lysine amide hydrochloride, is a derivative of lysine . It is used in the field of peptide synthesis . The compound has a molecular formula of C₁₁H₂₄ClN₃O₃ .

Synthesis Analysis

H-Lys(boc)-NH2 hcl is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .

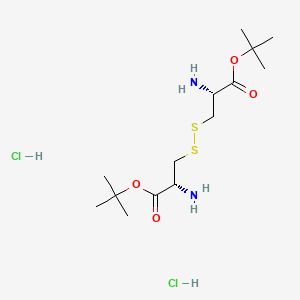

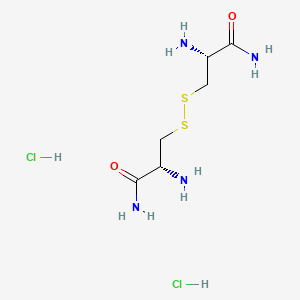

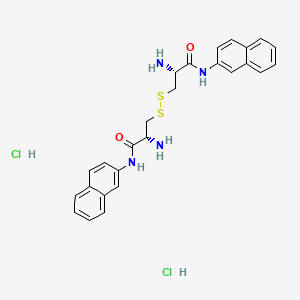

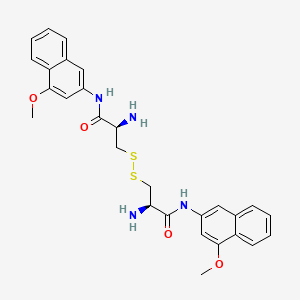

Molecular Structure Analysis

The molecular formula of H-Lys(boc)-NH2 hcl is C₁₁H₂₄ClN₃O₃, and its molecular weight is 296.79 .

Chemical Reactions Analysis

H-Lys(boc)-NH2 hcl is used in the synthesis of protected peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS . The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM .

Physical and Chemical Properties Analysis

H-Lys(boc)-NH2 hcl is a solid at 20°C . It should be stored under inert gas and is air sensitive and hygroscopic . Its specific rotation is +17.0 to +20.0 deg (C=1, methanol) .

科学的研究の応用

生体医用アプリケーション

N-Boc-L-リシンアミド塩酸塩は、ペプチドベースのハイドロゲル (PHG)の作製に使用されます {svg_1}. これらは、薬物送達やイメージングのための診断ツールなど、さまざまな生物学、生体医用、およびバイオテクノロジーの用途に適した生体適合性材料です {svg_2}.

ハイドロゲル形成ペプチド

K シリーズと呼ばれる、合成ハイドロゲル形成両親媒性カチオン性ペプチドの新規クラスには、脂肪族領域と Lys 残基が含まれています {svg_3}. N-Boc-L-リシンアミド塩酸塩を含むこれらのペプチドは、バイオプリンティングアプリケーションのための足場として提案されています {svg_4}.

組織工学

N-Boc-L-リシンアミド塩酸塩を含む K シリーズの Fmoc 誘導体は、組織工学に潜在的な可能性を示しています {svg_5}. たとえば、より剛性の高い Fmoc-K3 ハイドロゲルは、細胞接着、生存、および複製を完全にサポートします {svg_6}.

自己集合ペプチド

N-Boc-L-リシンアミド塩酸塩は、自己集合する能力を持つペプチドのクラスの一部です {svg_7}. この特性は、ハイドロゲルの形成に不可欠であり、生体材料の作成など、さまざまな用途で使用できます {svg_8}.

薬物送達システム

N-Boc-L-リシンアミド塩酸塩のハイドロゲルを形成する能力は、薬物送達システムの開発にとって有望な候補となります {svg_9}. ハイドロゲルは、薬物をカプセル化し、制御された方法で放出することができ、治療の有効性を高め、副作用を軽減します {svg_10}.

診断ツール

N-Boc-L-リシンアミド塩酸塩の生体適合性と自己集合特性により、診断ツールの開発に適しています {svg_11}. たとえば、病気の検出のためのイメージング剤を作成するために使用できます {svg_12}.

作用機序

Target of Action

H-Lys(boc)-NH2 hcl, also known as N ε-Boc-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . These enzymes play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

The compound interacts with its targets, the HDACs, by influencing the acetylation status of proteins. The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of H-Lys(boc)-NH2 hcl affects the biochemical pathways related to protein acetylation. Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It’s known that the compound is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility in certain solvents. More research is needed to fully understand the ADME properties of H-Lys(boc)-NH2 hcl and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of H-Lys(boc)-NH2 hcl’s action are primarily related to its influence on protein acetylation. By affecting the activity of HDACs, the compound can modulate the acetylation status of histones and nonhistone proteins, thereby influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Safety and Hazards

H-Lys(boc)-NH2 hcl is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is air sensitive and hygroscopic, and should be stored under inert gas . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

将来の方向性

As H-Lys(boc)-NH2 hcl is commonly used in peptide synthesis, future research may focus on developing more efficient and environmentally friendly methods for its synthesis and use. Additionally, as it is used to prepare pentafluorophenyl esters for the synthesis of β-peptides , advancements in this area could also influence its future applications.

特性

IUPAC Name |

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRJFHMGKKDQR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112803-72-2 |

Source

|

| Record name | H-Lys(boc)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。